molecular formula C36H31N B3028174 N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline CAS No. 165320-27-4

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline

Cat. No.: B3028174
CAS No.: 165320-27-4
M. Wt: 477.6 g/mol
InChI Key: OZCQPISJVFUHIH-UHFFFAOYSA-N
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Description

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is a triarylamine compound known for its unique structural properties and applications in organic electronics. This compound is particularly notable for its use as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells .

Future Directions

“N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline” has potential applications in the field of organic solar cells and OLED devices . Its use as a building block of organic sensitizers in dye-sensitized solar cells indicates its potential in the development of renewable energy technologies .

Chemical Reactions Analysis

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkylating agents .

Comparison with Similar Compounds

N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is unique compared to other similar compounds due to its specific structural features and high performance in electronic applications. Similar compounds include:

  • N,N’-Dimethyl-1,2-ethanediamine
  • N,N-Dimethylbenzylamine
  • N,N-Dimethylaniline
  • Bis(trimethylsilyl)trifluoroacetamide
  • 9-Fluorenone

These compounds share some structural similarities but differ in their electronic properties and specific applications.

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-phenylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31N/c1-35(2)31-16-10-8-14-27(31)29-20-18-25(22-33(29)35)37(24-12-6-5-7-13-24)26-19-21-30-28-15-9-11-17-32(28)36(3,4)34(30)23-26/h5-23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCQPISJVFUHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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